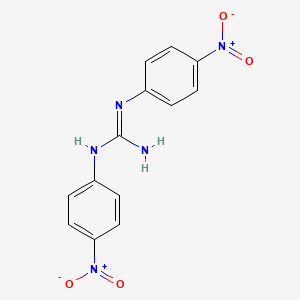![molecular formula C8H5N5 B14737858 [(e)-Pyridin-3-yldiazenyl]propanedinitrile CAS No. 5460-42-4](/img/structure/B14737858.png)
[(e)-Pyridin-3-yldiazenyl]propanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(e)-Pyridin-3-yldiazenyl]propanedinitrile is an organic compound with the molecular formula C8H5N5 It is characterized by the presence of a pyridine ring attached to a diazenyl group, which is further connected to a propanedinitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(e)-Pyridin-3-yldiazenyl]propanedinitrile typically involves the reaction of pyridine-3-diazonium chloride with malononitrile. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Formation of Pyridine-3-diazonium Chloride: Pyridine-3-amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form pyridine-3-diazonium chloride.
Coupling Reaction: The pyridine-3-diazonium chloride is then reacted with malononitrile in the presence of a base such as sodium acetate to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
[(e)-Pyridin-3-yldiazenyl]propanedinitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the diazenyl group to an amine.
Substitution: The nitrile groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or alcohols can react with the nitrile groups under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted nitrile compounds depending on the nucleophile used.
Applications De Recherche Scientifique
[(e)-Pyridin-3-yldiazenyl]propanedinitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other materials due to its chromophoric properties.
Mécanisme D'action
The mechanism by which [(e)-Pyridin-3-yldiazenyl]propanedinitrile exerts its effects is primarily through its interaction with biological molecules. The diazenyl group can participate in electron transfer reactions, while the nitrile groups can form hydrogen bonds with proteins and nucleic acids. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Malononitrile: A simpler nitrile compound with similar reactivity.
Pyridine-3-diazonium Chloride: A precursor in the synthesis of [(e)-Pyridin-3-yldiazenyl]propanedinitrile.
Arylidenemalononitriles: Compounds with similar structural motifs but different substituents.
Uniqueness
This compound is unique due to the combination of a pyridine ring, a diazenyl group, and a propanedinitrile moiety. This unique structure imparts specific electronic and steric properties, making it valuable in various applications, particularly in the development of new materials and as a research tool in chemistry and biology.
Propriétés
Numéro CAS |
5460-42-4 |
|---|---|
Formule moléculaire |
C8H5N5 |
Poids moléculaire |
171.16 g/mol |
Nom IUPAC |
2-(pyridin-3-yldiazenyl)propanedinitrile |
InChI |
InChI=1S/C8H5N5/c9-4-8(5-10)13-12-7-2-1-3-11-6-7/h1-3,6,8H |
Clé InChI |
YOMBXXSZAZAMCH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)N=NC(C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



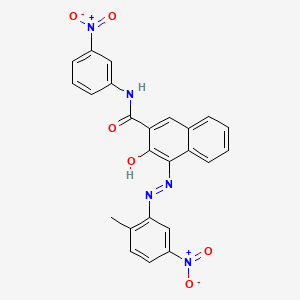

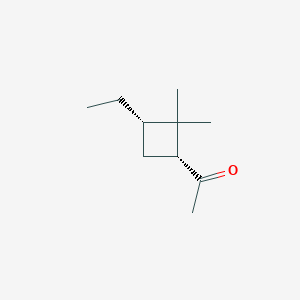
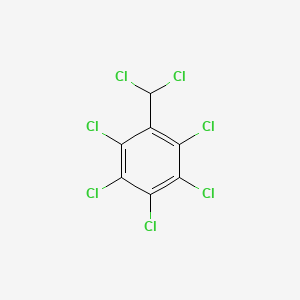
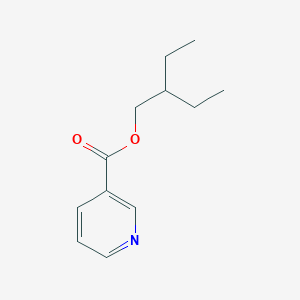
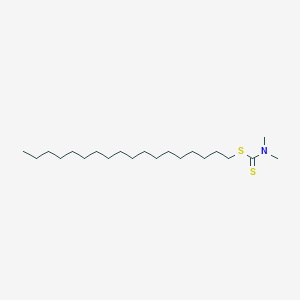
![1-[2-(Butan-2-yl)phenoxy]propan-2-yl propanoate](/img/structure/B14737817.png)
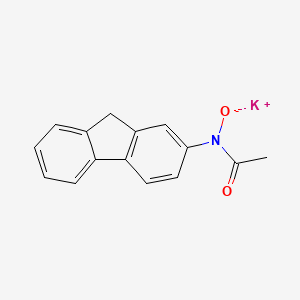
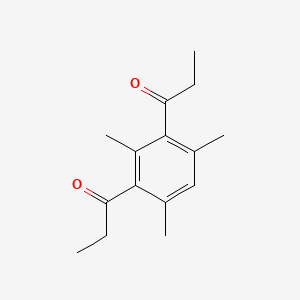

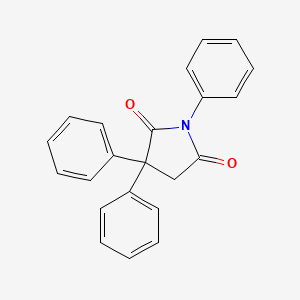
![butyl N-[(4-nitrophenyl)methylideneamino]carbamate](/img/structure/B14737846.png)
